Product packaging for Butyrylglycine(Cat. No.:CAS No. 20208-73-5)

Butyrylglycine

Cat. No.: B135169
CAS No.: 20208-73-5
M. Wt: 145.16 g/mol
InChI Key: WPSSBBPLVMTKRN-UHFFFAOYSA-N
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Description

Overview of N-Butyrylglycine as a Metabolite

N-Butyrylglycine, also known as Butyrylglycine, is an N-acylglycine. It is formed through the chemical bonding of butyric acid and glycine (B1666218). nih.gov This compound is recognized as a human urinary metabolite, indicating its presence and excretion in the body's metabolic processes. nih.gov Found in biofluids such as blood, feces, and urine, N-Butyrylglycine is considered an endogenous metabolite, meaning it is produced within the body. hmdb.ca Its presence is not solely limited to internal production; it has also been identified in foods like turkey, pheasant, and squab. hmdb.ca

Contextualizing N-Butyrylglycine within Acylglycine Metabolism

N-Butyrylglycine belongs to a class of organic compounds known as N-acyl-alpha amino acids. hmdb.ca Acylglycines are typically minor byproducts of fatty acid metabolism. scientificlabs.iesigmaaldrich.com Their formation is a result of the conjugation of an acyl-CoA molecule with glycine, a reaction catalyzed by the enzyme glycine N-acyltransferase. hmdb.cascientificlabs.iesigmaaldrich.com Under normal physiological conditions, the levels of acylglycines are generally low. However, in instances of impaired mitochondrial fatty acid beta-oxidation, the concentration of certain acylglycines can increase significantly. hmdb.casigmaaldrich.com This accumulation occurs when there is a buildup of acyl-CoA esters, which are then diverted to form acylglycines. amc.nl

Significance of N-Butyrylglycine in Biological Systems and Research

The study of N-Butyrylglycine holds considerable importance in biomedical research, primarily due to its association with certain inborn errors of metabolism. scientificlabs.iesigmaaldrich.com Elevated levels of N-Butyrylglycine and other acylglycines can serve as diagnostic markers for these conditions. hmdb.ca For example, it is a recognized biomarker for Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency and ethylmalonic encephalopathy. hmdb.ca In SCAD deficiency, the impaired breakdown of short-chain fatty acids leads to an accumulation of butyryl-CoA, which is then converted to N-Butyrylglycine. cocukmetabolizma.comuva.nl

Recent research has also explored the connection between N-Butyrylglycine and the gut microbiome, as well as its potential role in inflammatory processes. researchgate.netresearchgate.netresearcher.life Studies have indicated that N-Butyrylglycine may be associated with an increased risk of inflammation in conditions like chronic kidney disease. researchgate.net Furthermore, research in animal models suggests a link between N-Butyrylglycine levels and diet, with observations of increased levels in response to a Western-style diet. researchgate.net The analysis of acylglycines, including N-Butyrylglycine, in urine and blood is a valuable tool for diagnosing and monitoring specific fatty acid oxidation disorders and organic acidurias. mayocliniclabs.comd-nb.info

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO3 B135169 Butyrylglycine CAS No. 20208-73-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(butanoylamino)acetic acid
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InChI

InChI=1S/C6H11NO3/c1-2-3-5(8)7-4-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSSBBPLVMTKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80174056
Record name N-Butyrylglycine
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Molecular Weight

145.16 g/mol
Source PubChem
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Physical Description

Solid
Record name N-Butyrylglycine
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CAS No.

20208-73-5
Record name Butyrylglycine
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Record name N-Butyrylglycine
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Record name N-Butyrylglycine
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Record name N-(1-oxobutyl)glycine
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Record name N-BUTYRYLGLYCINE
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Metabolic Pathways and Enzymatic Interactions of N Butyrylglycine

Biosynthesis of N-Butyrylglycine

The formation of N-Butyrylglycine occurs primarily through a detoxification pathway that conjugates a butyryl group with the amino acid glycine (B1666218).

The principal enzyme responsible for the synthesis of N-Butyrylglycine is Glycine N-Acyltransferase (GLYAT), also known as acyl-CoA:glycine N-acyltransferase. wikipedia.orgnih.gov This enzyme is a member of the transferase family and catalyzes the transfer of an acyl group from an acyl-CoA molecule to the nitrogen atom of glycine. wikipedia.orgnih.gov The specific chemical reaction for the formation of N-Butyrylglycine is the conjugation of butyryl-coenzyme A (butyryl-CoA) with glycine, which results in the products N-Butyrylglycine and coenzyme A (CoA). hmdb.cawikipedia.org

This enzymatic reaction is a key step in the glycine conjugation pathway, which serves to detoxify excess acyl-CoA molecules that may accumulate in the mitochondria. nih.gov While GLYAT is known for its role in metabolizing xenobiotics like benzoic acid into hippuric acid, it also acts on endogenous short-chain acyl-CoAs, such as butyryl-CoA. wikipedia.orgnih.gov Research has identified several GLYAT-like proteins, suggesting a family of enzymes may be involved in the production of various N-acylglycines. nih.gov

The essential acyl-CoA precursor for the synthesis of N-Butyrylglycine is butyryl-CoA. hmdb.ca The primary endogenous source of butyryl-CoA is the mitochondrial beta-oxidation of fatty acids. researchgate.netnih.gov During this catabolic process, fatty acids are broken down in a cyclical series of four reactions, with each cycle shortening the fatty acyl-CoA chain by two carbons and releasing one molecule of acetyl-CoA. nih.govmdpi.com

Butyryl-CoA is a specific intermediate in this pathway, representing a four-carbon short-chain acyl-CoA. It is the substrate for short-chain acyl-CoA dehydrogenase (SCAD), the enzyme that catalyzes the first step in the final cycle of beta-oxidation for many fatty acids. nih.govnih.gov When fatty acid oxidation is proceeding normally, the concentration of butyryl-CoA is kept low. However, in cases of metabolic disruption or overload, butyryl-CoA can accumulate. nih.gov

Table 1: Key Molecules in N-Butyrylglycine Biosynthesis
MoleculeRolePrimary Metabolic Origin
N-ButyrylglycineProductGlycine Conjugation Pathway
GlycineSubstrateAmino Acid Metabolism
Butyryl-CoAAcyl-CoA SubstrateMitochondrial Fatty Acid β-Oxidation
Glycine N-Acyltransferase (GLYAT)EnzymeEnzyme Synthesis

The formation of N-Butyrylglycine by GLYAT is a transesterification reaction. nih.gov In this biochemical process, the butyryl group is transferred from the thiol group of Coenzyme A to the amino group of glycine. wikipedia.org The reaction proceeds via a nucleophilic attack by the nitrogen atom of the glycine's amino group on the carbonyl carbon of the thioester bond in butyryl-CoA. This results in the formation of a tetrahedral intermediate, which then collapses, leading to the cleavage of the thioester bond and the formation of a new amide bond between the butyryl group and glycine, releasing free Coenzyme A. hmdb.ca This conjugation makes the acyl group more water-soluble and facilitates its excretion from the body.

N-Butyrylglycine in Fatty Acid Metabolism

The presence and concentration of N-Butyrylglycine are directly linked to the state of mitochondrial fatty acid metabolism. It is normally considered a minor metabolite, but its levels can increase significantly under certain metabolic conditions. healthmatters.io

Mitochondrial fatty acid beta-oxidation is a crucial metabolic pathway for energy production, especially during periods of fasting or metabolic stress. nih.govnih.gov This pathway degrades fatty acyl-CoAs into acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle to generate ATP. reactome.org The process involves a series of enzymes specific to the chain length of the fatty acid (very-long-chain, long-chain, medium-chain, and short-chain). nih.govnih.gov

N-Butyrylglycine formation is an ancillary pathway to beta-oxidation. When the flux through the beta-oxidation spiral is high or when there is an enzymatic block, intermediates can accumulate. The conjugation of accumulated butyryl-CoA with glycine to form N-Butyrylglycine acts as a metabolic overflow or detoxification mechanism. nih.govnih.gov This is particularly evident in inherited disorders of fatty acid oxidation, such as Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency, where impaired conversion of butyryl-CoA leads to its accumulation and subsequent increased excretion of N-Butyrylglycine in the urine. nih.govnih.gov

N-Butyrylglycine is considered a by-product or a minor metabolite of normal fatty acid metabolism. hmdb.camimedb.org Its synthesis provides a route to regenerate free Coenzyme A, which is essential for the continued operation of beta-oxidation and other mitochondrial processes. nih.gov When an intermediate like butyryl-CoA accumulates, it can sequester a significant portion of the mitochondrial Coenzyme A pool. nih.gov By conjugating the butyryl group to glycine, GLYAT releases Coenzyme A, allowing it to participate in other crucial reactions. hmdb.cawikipedia.org

Therefore, the increased production of N-Butyrylglycine is often an indicator of a disruption or overload in the fatty acid oxidation pathway. nih.govhealthmatters.io The measurement of N-Butyrylglycine and other acylglycines in urine is a valuable diagnostic tool for identifying inborn errors of metabolism related to fatty acid oxidation. nih.govhealthmatters.io

Table 2: N-Butyrylglycine and its Link to Fatty Acid Oxidation
Metabolic StateFatty Acid Oxidation FluxButyryl-CoA LevelN-Butyrylglycine Production
Normal/Fasted StateEfficientLowBasal/Low
Metabolic Stress/High Fat IntakeHigh/OverloadedModerately IncreasedIncreased
SCAD DeficiencyImpairedHighSignificantly Increased

Interactions with Glycine Metabolism

The synthesis of N-butyrylglycine is directly intertwined with the metabolic pathways of glycine, an amino acid central to numerous physiological processes. The formation of N-butyrylglycine is a key part of the body's mechanism for handling certain acyl-CoA molecules.

The production of N-butyrylglycine is highly dependent on the intracellular concentration of glycine. Studies have shown that an increased availability of glycine can lead to a higher rate of formation of N-acylglycines, including N-butyrylglycine. In conditions where there is an excess of glycine, the flux through the glycine conjugation pathway is enhanced. nih.gov This has been observed in mouse models with deficient glycine cleavage system activity, which results in elevated glycine levels and a subsequent increase in the abundance of various acylglycines, including butyrylglycine. nih.gov

Conversely, a deficiency in glycine can impair the body's ability to eliminate endogenous and exogenous metabolites through the glycine conjugation pathway. Research on individuals with obesity-associated glycine deficiency demonstrated slower synthesis rates of several acylglycines. However, when glycine availability was restored, the synthesis and excretion of these acylglycines increased, highlighting the direct relationship between glycine concentration and the production of compounds like N-butyrylglycine.

N-Butyrylglycine is synthesized via the glycine conjugation pathway, which primarily occurs in the mitochondria of liver and kidney cells. This pathway is a crucial detoxification process that conjugates various acyl-CoA molecules with glycine, rendering them more water-soluble and readily excretable in urine. The key enzyme catalyzing this reaction is glycine N-acyltransferase (GLYAT). wikipedia.orghmdb.ca

The enzymatic reaction is as follows:

Butyryl-CoA + Glycine ⇌ N-Butyrylglycine + Coenzyme A

The efficiency of this pathway for a specific acyl-CoA, such as butyryl-CoA, is determined by the kinetic properties of glycine N-acyltransferase. Studies have determined the apparent kinetic constants for this enzyme with various acyl-CoA esters in human liver. The substrate concentration is a decisive factor for the formation of glycine conjugates, and the presence of acylglycines in urine is indicative of an intramitochondrial accumulation of the corresponding acyl-CoA ester. nih.gov

Below is a table detailing the kinetic constants of human liver glycine N-acyltransferase for butyryl-CoA.

SubstrateKm (mmol/L)Vmax (nmol/min/mg protein)
Butyryl-CoA0.41.8

Data sourced from in vitro studies on human liver acyl-CoA: glycine acyltransferase. nih.gov

These kinetic parameters indicate the affinity of the enzyme for butyryl-CoA and the maximum rate at which it can produce N-butyrylglycine. The dynamics of this pathway are crucial for preventing the accumulation of potentially toxic acyl-CoA molecules.

Role in Coenzyme A Homeostasis

The glycine conjugation pathway, and by extension the formation of N-butyrylglycine, plays a vital role in maintaining the balance of Coenzyme A (CoA) within the mitochondria. uniroma1.it

Coenzyme A is a critical cofactor in numerous metabolic reactions, including the Krebs cycle and fatty acid β-oxidation. Its free form, Coenzyme A (CoASH), is essential for these pathways to function optimally. However, CoASH can be sequestered by being converted into various acyl-CoA esters. An accumulation of these esters, such as butyryl-CoA, can lead to a depletion of the free CoASH pool. uniroma1.it

The glycine conjugation pathway provides a mechanism to release CoASH from its acylated form. By catalyzing the reaction of butyryl-CoA with glycine to form N-butyrylglycine, glycine N-acyltransferase simultaneously liberates a molecule of CoASH. uniroma1.it This process is essential for regenerating the pool of free CoASH, thereby ensuring the continued operation of CoA-dependent metabolic pathways.

The maintenance of adequate free CoASH levels through the synthesis of N-butyrylglycine has a direct impact on mitochondrial energy production. The primary function of mitochondria is to generate ATP through cellular respiration, a process that heavily relies on the Krebs cycle and the β-oxidation of fatty acids. elifesciences.org

Both of these pathways are dependent on a continuous supply of free CoASH to accept acetyl groups and acyl groups, respectively. If butyryl-CoA and other acyl-CoAs were to accumulate, the resulting depletion of CoASH would inhibit these pathways, leading to a decrease in the production of NADH and FADH2, which are the electron donors for the electron transport chain. Consequently, this would reduce the proton gradient across the inner mitochondrial membrane and ultimately impair ATP synthesis. uniroma1.it

By facilitating the conversion of butyryl-CoA to the readily excretable N-butyrylglycine, the glycine conjugation pathway ensures that CoASH is available for the Krebs cycle and β-oxidation to proceed, thus supporting sustained mitochondrial ATP production. uniroma1.it

N Butyrylglycine in Disease Pathogenesis and Biomarker Research

Inborn Errors of Metabolism and N-Butyrylglycine Excretion

The excretion of N-butyrylglycine is a key indicator in several inborn errors of metabolism, where it serves as a crucial biochemical marker. These disorders are characterized by the body's inability to properly break down certain fats and amino acids, leading to the buildup of toxic substances.

Ethylmalonic Encephalopathy

Ethylmalonic encephalopathy (EE) is a rare and severe autosomal recessive metabolic disorder caused by mutations in the ETHE1 gene. medlink.comresearchgate.net This condition is characterized by developmental delay, chronic diarrhea, and vascular issues like orthostatic acrocyanosis and petechiae. medlink.comnih.gov Patients with EE exhibit high levels of ethylmalonic acid, methylsuccinic acid, and lactic acid in their body fluids. medlink.comnih.gov

A key feature of EE is the elevated excretion of N-butyrylglycine. nih.gov Research has shown that in individuals with EE, the levels of most acylglycines, including N-butyrylglycine, are elevated, indicating a functional deficiency of short-chain acyl-CoA dehydrogenase (SCAD). researchgate.netnih.gov In one case study, the excretion of both ethylmalonic acid and N-butyrylglycine increased after oral loading tests with isoleucine, methionine, and fatty acids, suggesting that multiple metabolic pathways contribute to the biochemical abnormalities seen in EE. nih.gov

Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD)

Short-chain acyl-CoA dehydrogenase deficiency (SCADD) is an autosomal recessive disorder of mitochondrial fatty acid β-oxidation. biochemia-medica.com The SCAD enzyme is responsible for the first step in the breakdown of short-chain fatty acids. biochemia-medica.com When this enzyme is deficient, its substrate, butyryl-CoA, accumulates. e-kjgm.org This leads to the production of alternative metabolites, including N-butyrylglycine, which is then excreted in the urine. e-kjgm.orgcocukmetabolizma.com

The diagnosis of SCADD often involves analyzing urine for elevated levels of ethylmalonic acid and N-butyrylglycine. nih.gov While elevated butyrylcarnitine (B1668139) in the blood is a primary marker, the presence of N-butyrylglycine in urine helps to confirm the diagnosis. e-kjgm.orgcocukmetabolizma.com It is important to note that the clinical presentation of SCADD is highly variable, with some individuals remaining asymptomatic while others may experience developmental delay, hypoglycemia, or epilepsy. biochemia-medica.come-kjgm.org

Other Fatty Acid Oxidation Disorders

Elevated N-butyrylglycine is a characteristic feature of disorders affecting short-chain fatty acid oxidation. oup.com Inborn errors of mitochondrial fatty acid β-oxidation are a group of disorders that share common clinical findings such as fasting-induced hypoketotic-hypoglycemia, metabolic acidosis, and fatty liver. oup.com The analysis of acylglycines, in conjunction with urine organic acids and plasma acylcarnitines, is a sensitive method for identifying these disorders. mayocliniclabs.com

In mouse models of SCAD deficiency, a prominent and persistent organic aciduria characterized by elevated levels of ethylmalonic acid, methylsuccinic acid, and N-butyrylglycine is observed. oup.com This pattern is indicative of a blockage in the oxidation of C4-C6 fatty acids. oup.com

Organic Acidurias

Organic acidurias are a class of inborn errors of metabolism characterized by the excretion of abnormal amounts or types of organic acids in the urine. faimallusr.com N-butyrylglycine is one of the specific acylglycines that can be elevated in certain organic acidurias. nih.gov The analysis of these compounds is useful for the diagnosis and monitoring of these conditions. mayocliniclabs.com

In a mouse model with butyryl-CoA dehydrogenase deficiency, a significant organic aciduria was identified, with large quantities of N-butyrylglycine and lesser amounts of ethylmalonic acid. nih.gov This finding highlights the direct link between a specific enzyme deficiency in the fatty acid oxidation pathway and the resulting excretion of N-butyrylglycine. nih.gov

N-Butyrylglycine as a Potential Biomarker

Beyond its role in diagnosing inborn errors of metabolism, N-butyrylglycine is also being investigated as a potential biomarker in other disease contexts, particularly those involving inflammation.

Inflammation-Associated Biomarker in Chronic Kidney Disease (CKD)

Chronic kidney disease (CKD) is a major global health issue, and inflammation is a key contributor to the high rates of cardiovascular disease and mortality in these patients. mdpi.comnih.govoup.com Recent research has focused on identifying novel metabolites that are associated with inflammation in CKD.

A study involving patients with non-dialysis-dependent stage 5 CKD used semi-targeted metabolomics to explore these associations. mdpi.comnih.govpreprints.org The results of a multivariate analysis indicated that N-butyrylglycine was one of the metabolites associated with an increased risk of inflammation. mdpi.comnih.govpreprints.org Specifically, the odds ratio for N-butyrylglycine was 1.87, suggesting a higher probability of inflammation in patients with elevated levels of this compound. oup.com These findings point to a potential link between defective mitochondrial fatty acid beta-oxidation and inflammation in advanced CKD. mdpi.comnih.govpreprints.org The study highlights N-butyrylglycine as a potential inflammation-associated biomarker that warrants further clinical validation. mdpi.comnih.govpreprints.org

Diagnostic Utility in Metabolic Disorders

N-Butyrylglycine has emerged as a significant biomarker in the diagnosis of several inborn errors of metabolism, particularly those related to mitochondrial fatty acid β-oxidation. sigmaaldrich.comhmdb.ca The accumulation of specific acylglycines, including N-Butyrylglycine, in urine and blood is a key indicator of enzymatic defects in these pathways. sigmaaldrich.comnih.gov

Disorders where N-Butyrylglycine serves as a diagnostic marker include:

Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency: In SCAD deficiency, the impaired oxidation of short-chain fatty acids leads to the accumulation of butyryl-CoA, which is then conjugated with glycine (B1666218) to form N-Butyrylglycine. portlandpress.comoup.com Elevated levels of N-Butyrylglycine in urine are a characteristic finding in individuals with this condition. nih.govoup.comebi.ac.uk

Ethylmalonic Encephalopathy (EE): This severe metabolic disorder, caused by mutations in the ETHE1 gene, also results in increased urinary excretion of N-Butyrylglycine. hmdb.canih.govresearchgate.net The dysfunctional ETHE1 protein leads to a secondary inhibition of SCAD, causing a buildup of N-Butyrylglycine. nih.govresearchgate.net

Multiple Acyl-CoA Dehydrogenase Deficiency (MADD): Also known as glutaric aciduria type II, MADD is another fatty acid oxidation disorder where elevated plasma levels of various acylglycines, including N-Butyrylglycine, can be observed. nih.gov

The analysis of N-Butyrylglycine, often in conjunction with other metabolites like acylcarnitines and organic acids, is crucial for the biochemical diagnosis of these inherited metabolic diseases. sigmaaldrich.comnih.gov

Table 1: N-Butyrylglycine in the Diagnosis of Metabolic Disorders

Metabolic DisorderRole of N-ButyrylglycineAssociated Metabolic Features
Short-Chain Acyl-CoA Dehydrogenase (SCAD) DeficiencyElevated urinary excretionIncreased ethylmalonic and methylsuccinic acids. oup.com
Ethylmalonic Encephalopathy (EE)Increased urinary excretionHigh levels of lactic acid, ethylmalonic acid (EMA), and methylsuccinic acid (MSA). nih.govresearchgate.net
Multiple Acyl-CoA Dehydrogenase Deficiency (MADD)Elevated plasma levelsImpaired beta-oxidation of fatty acids and breakdown of branched-chain amino acids. nih.gov

Prognostic Indicator in Disease States

Recent research suggests that N-Butyrylglycine may also have prognostic value in certain disease states, particularly in the context of inflammation and kidney disease. A study on patients with non-dialysis-dependent stage 5 chronic kidney disease (CKD) found that N-Butyrylglycine was one of the metabolites associated with an increased risk of inflammation. nih.govresearchgate.netpreprints.org

In this study, multivariate analysis identified N-Butyrylglycine as a potential biomarker for inflammation in CKD patients, with a positive standard coefficient and an odds ratio greater than 1, indicating a positive association with inflammation. nih.gov These findings suggest that elevated levels of N-Butyrylglycine could serve as a prognostic indicator for inflammatory states in patients with advanced kidney disease. nih.govresearchgate.netresearchgate.net

Potential Biomarker in Preeclampsia

Preeclampsia, a serious pregnancy complication characterized by high blood pressure and potential organ damage, is another area where N-Butyrylglycine is being investigated as a potential biomarker. nih.govnih.govgumed.edu.pl A metabolomics study aimed at identifying early pregnancy biomarkers for later development of preeclampsia found that N-Butyrylglycine (or its isomer isobutyrylglycine) was among the metabolites that showed an upward trend in women who later developed the condition. nih.gov

Although the statistical significance was borderline (P=0.05) in the discovery phase of this study, the finding points towards a potential role for altered fatty acid metabolism in the pathogenesis of preeclampsia. nih.gov Further validation is needed to establish N-Butyrylglycine as a reliable early-stage biomarker for this condition. usc.edu.au

Table 2: N-Butyrylglycine as a Potential Biomarker in Preeclampsia

Study PhaseFindingP-valueArea Under the Curve (AUC)Odds Ratio (95% CI)Trend in Preeclampsia
DiscoveryElevated Isothis compound and/or N-butyrylglycine0.050.642.0 (0.9 to 4.1)Up

N-Butyrylglycine in Specific Disease Models and Conditions

Obesity and High-Fat Diet Metabolic Effects

Animal studies have shed light on the impact of obesity and high-fat diets on N-Butyrylglycine levels. In a study involving spontaneously hypertensive rats (SHR) and normotensive Wistar Kyoto (WKY) rats, a high-fat diet led to genotype-specific changes in urinary metabolites. nih.gov Specifically, N-Butyrylglycine was identified as a metabolite that reacted specifically to the high-fat diet in the WKY rats. nih.govresearchgate.net

Furthermore, treatment with an anti-obesity compound, palm¹¹-PrRP31, resulted in a significant decrease in urinary N-Butyrylglycine in the WKY rats. nih.gov These findings suggest that N-Butyrylglycine metabolism is influenced by dietary fat intake and may be modulated by therapeutic interventions targeting obesity. nih.govnih.gov

Alzheimer's Disease Preclinical Models

Metabolomic studies in preclinical models of Alzheimer's disease (AD) have also implicated N-Butyrylglycine in the metabolic alterations associated with the disease. In a study using a transgenic mouse model of AD, a Western-style diet was found to increase the levels of metabolic by-products, including N-Butyrylglycine, in the brain. researchgate.net Conversely, a Mediterranean-ketogenic diet was associated with an increase in neurotransmitter-related metabolites. researchgate.net

Another study using the senescence-accelerated mouse prone 8 (SAMP8) model, a model for sporadic AD, observed a reduction in several acylglycines, including N-Butyrylglycine, which may suggest a link to mitochondrial dysfunction in the context of AD. aging-us.com These preclinical findings suggest that N-Butyrylglycine may be a marker of diet-induced metabolic changes in the brain that could be relevant to AD pathogenesis. researchgate.netnih.govmdpi.com

Cancer Metabolomic Biomarker Research

In the field of oncology, metabolomics is being explored to identify biomarkers for cancer diagnosis, prognosis, and treatment response. nih.govmdpi.comresearchgate.net N-Butyrylglycine has been identified as a potential biomarker in the context of brain tumors. nih.gov A study comparing the cerebrospinal fluid metabolome of patients with primary central nervous system lymphoma (PCNSL), secondary central nervous system lymphoma (SCNSL), and metastatic brain tumors (MBT) found that N-Butyrylglycine was among a panel of metabolites that could differentiate between these conditions. nih.gov Specifically, N-Butyrylglycine was one of the metabolites that showed differential levels when comparing PCNSL to MBT. nih.gov These preliminary findings suggest that N-Butyrylglycine could contribute to a metabolic signature for different types of brain tumors. nih.gov

Analytical Methodologies for N Butyrylglycine Quantification in Research

Chromatographic and Spectrometric Techniques

The principal analytical platforms for N-butyrylglycine analysis are Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each of these techniques offers distinct advantages for metabolomic studies.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolomics

LC-MS/MS stands as a cornerstone for the targeted and untargeted analysis of N-butyrylglycine in complex biological matrices. nih.govnih.gov This technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.

In a typical LC-MS/MS workflow, a biological sample is first processed to extract the metabolites. This extract is then injected into a liquid chromatograph, where N-butyrylglycine is separated from other molecules based on its physicochemical properties as it passes through a chromatographic column. frontiersin.org Commonly used column types include reversed-phase (e.g., C18) and hydrophilic interaction liquid chromatography (HILIC), which are chosen based on the polarity of the target analyte. nih.gov

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a frequently used ionization source that generates charged molecules of N-butyrylglycine. nih.gov These ions are then guided into the mass analyzer. Triple quadrupole mass spectrometers are often employed for targeted analysis, operating in multiple reaction monitoring (MRM) mode. nih.gov This mode provides excellent sensitivity and selectivity by monitoring a specific precursor ion-to-product ion transition for N-butyrylglycine. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, are also utilized, particularly for untargeted metabolomics, providing highly accurate mass measurements that aid in the confident identification of N-butyrylglycine among a multitude of other metabolites. nih.gov

To enhance detection sensitivity and improve chromatographic performance, derivatization of N-butyrylglycine is sometimes performed. acs.org One such method involves derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxyl group of N-butyrylglycine, improving its ionization efficiency and chromatographic retention. nih.govacs.org

Table 1: LC-MS/MS Parameters for N-Butyrylglycine Analysis

Parameter Description Example from Research
Chromatography Separation of N-butyrylglycine from other metabolites. ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 μm) with a VanGuard Pre-column. frontiersin.org
Mobile Phase Solvents used to carry the sample through the column. A: 0.1% aqueous formic acid; B: Acetonitrile with 0.1% formic acid. frontiersin.org
Ionization Process of creating charged molecules for MS analysis. Electrospray Ionization (ESI) in both positive and negative modes. nih.govnih.gov
Mass Spectrometer Instrument used to measure the mass-to-charge ratio of ions. Triple quadrupole, Q-TOF, or Orbitrap mass spectrometers. nih.govnih.gov
Detection Mode Method for quantifying the target analyte. Multiple Reaction Monitoring (MRM) for targeted analysis. nih.gov
Derivatization Chemical modification to improve detection. Use of 3-nitrophenylhydrazine (3-NPH) to enhance sensitivity. nih.govacs.org

Gas Chromatography-Mass Spectrometry (GC-MS/MS) in Metabolomic Analysis

GC-MS/MS is another powerful technique for the analysis of volatile and semi-volatile compounds, including N-butyrylglycine, after appropriate derivatization. shimadzu.com While LC-MS is often preferred for polar metabolites, GC-MS offers excellent chromatographic resolution. nih.govshimadzu.com

For GC-MS analysis, N-butyrylglycine typically requires a derivatization step to increase its volatility and thermal stability. A common approach is silylation, where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov This process makes the compound suitable for gas chromatography.

The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which is often a triple quadrupole instrument for targeted analysis, providing high selectivity. shimadzu.com

While GC-MS provides high separation efficiency, the requirement for derivatization can make sample preparation more labor-intensive compared to some LC-MS methods. nih.gov

Table 2: GC-MS/MS Considerations for N-Butyrylglycine Analysis

Aspect Description
Derivatization Necessary to increase volatility for GC analysis (e.g., silylation). nih.gov
Chromatographic Resolution GC offers excellent separation of volatile compounds. shimadzu.com
Selectivity High selectivity can be achieved with GC-MS/MS. shimadzu.com
Sample Preparation Can be more complex and time-consuming due to the derivatization step. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomic Profiling

NMR spectroscopy is a non-destructive analytical technique that provides detailed structural information about metabolites, including N-butyrylglycine, in a sample. gre.ac.uknih.gov It is particularly useful for the simultaneous detection and quantification of a wide range of compounds in a single analysis. researchgate.net

Proton NMR (¹H NMR) is the most common NMR technique used in metabolomics. nih.gov It detects the signals from hydrogen nuclei in a molecule, providing a unique spectral fingerprint for each compound. The chemical shift, signal intensity, and coupling patterns in an NMR spectrum can be used to identify and quantify N-butyrylglycine. nih.gov

A key advantage of NMR is that it generally requires minimal sample preparation and is highly reproducible. nih.gov However, compared to mass spectrometry-based methods, NMR typically has lower sensitivity, which can be a limitation when analyzing low-abundance metabolites. nih.gov Despite this, NMR is a valuable tool for obtaining a comprehensive overview of the metabolome. researchgate.net

Table 3: NMR Spectroscopy for N-Butyrylglycine Analysis

Feature Description
Technique Primarily ¹H NMR spectroscopy. nih.gov
Information Provided Structural information, identification, and quantification. nih.gov
Advantages Non-destructive, minimal sample preparation, high reproducibility. nih.gov
Limitations Lower sensitivity compared to MS-based methods. nih.gov

Sample Preparation and Handling for N-Butyrylglycine Analysis

The reliability of N-butyrylglycine quantification is highly dependent on proper sample preparation and handling procedures. These steps are critical to ensure the integrity of the analyte and the accuracy of the analytical results.

Biofluid Collection and Processing (e.g., blood, urine, feces, tissue)

N-Butyrylglycine can be measured in a variety of biological matrices, each requiring specific collection and processing protocols. mimedb.org

Blood (Plasma and Serum): Blood is typically collected in tubes containing an anticoagulant (e.g., EDTA or heparin) for plasma or in serum separator tubes. acs.org The blood is then centrifuged to separate the plasma or serum from the blood cells. acs.org The resulting supernatant is carefully collected for analysis. acs.org For metabolomic analysis using LC-MS, a protein precipitation step is often performed by adding a cold organic solvent (e.g., methanol (B129727) or acetonitrile) to the plasma or serum sample to remove proteins that can interfere with the analysis. nih.gov

Urine: Urine samples are generally collected in sterile containers. acs.org To minimize degradation, it is preferable to process them quickly or freeze them immediately. For analysis, urine samples are often diluted with a buffer solution and centrifuged to remove any particulate matter. frontiersin.orgacs.org

Feces: Fecal samples are typically flash-frozen immediately after collection to halt metabolic activity. For analysis, a specific amount of the fecal sample is weighed and then subjected to an extraction procedure to isolate the metabolites.

Tissues: Tissue samples are usually flash-frozen in liquid nitrogen immediately after collection to quench metabolic processes. The frozen tissue is then homogenized and subjected to an extraction protocol to isolate the metabolites of interest. nih.gov

Considerations for Stability and Storage

The stability of N-butyrylglycine in biological samples is a critical factor for accurate quantification. Improper storage can lead to the degradation of the analyte and the generation of artifacts.

Generally, biological samples intended for N-butyrylglycine analysis should be stored at ultra-low temperatures, such as -80°C, to ensure long-term stability. acs.org For derivatized samples, studies have shown that storage at -20°C or -80°C provides better stability compared to 4°C. researchgate.net It is also important to minimize freeze-thaw cycles, as this can lead to the degradation of metabolites. When handling samples, it is crucial to keep them on ice to slow down any potential enzymatic activity. The stability of derivatized samples at room temperature has been shown to be adequate for the duration of a typical automated analysis, often up to 48 hours. researchgate.net

Application of Isotope-Labeled N-Butyrylglycine in Research

Isotope labeling is a powerful technique in metabolic research where an atom in a molecule is replaced by its heavier, stable isotope (e.g., replacing ¹²C with ¹³C, ¹H with ²H/D, or ¹⁴N with ¹⁵N). mdpi.com These labeled compounds are chemically identical to their natural counterparts but are distinguishable by mass spectrometry due to their mass difference. bitesizebio.com This property makes isotope-labeled N-Butyrylglycine an invaluable tool for quantitative accuracy and for elucidating metabolic pathways.

In quantitative mass spectrometry, an internal standard is a compound added to a sample in a known quantity to correct for analyte loss during sample preparation and for variations in instrument response. lumiprobe.com The ideal internal standard is chemically similar to the analyte but has a different mass so it can be distinguished by the mass spectrometer. researchgate.net

Stable isotope-labeled N-Butyrylglycine, such as N-Butyrylglycine-d7 (where seven hydrogen atoms are replaced by deuterium), serves as a perfect internal standard for the quantification of endogenous N-Butyrylglycine. medchemexpress.com Because it co-elutes with the unlabeled (native) N-Butyrylglycine during chromatography and experiences similar ionization efficiency and matrix effects, it allows for highly accurate and precise measurement of the native compound's concentration. lumiprobe.com The use of stable isotope-labeled internal standards is considered the gold standard for quantitative LC-MS analysis in metabolomics. sigmaaldrich.com

Isotope-Labeled CompoundApplicationCommon Analytical Technique
N-Butyrylglycine-d7Internal standard for N-Butyrylglycine quantificationLC-MS/MS
Butyryl-L-carnitine-(N-methyl-d3)Internal standard for C4-carnitine quantificationLC-MS/MS
N-Isobutyryl-d7-glycineInternal standard for N-Isobutyrylglycine quantificationLC-MS/MS
L-Phenylalanine-d5Internal standard for Phenylalanine quantificationGC-MS, LC-MS/MS

This table provides examples of stable isotope-labeled compounds used as internal standards in metabolic analysis. lumiprobe.com

Metabolic tracing is an experimental approach used to follow the journey of a molecule through a series of biochemical reactions. bitesizebio.com By introducing a stable isotope-labeled substrate (a "tracer") into a biological system (e.g., cell culture or an animal model), researchers can track the labeled atoms as they are incorporated into downstream metabolites. mdpi.comnih.gov

Using a specifically labeled N-Butyrylglycine, such as ¹³C-labeled N-Butyrylglycine, would allow researchers to investigate its metabolic fate. For instance, if N-Butyrylglycine is hypothesized to be a precursor for other molecules, administering the ¹³C-labeled version and then analyzing the metabolome for other ¹³C-containing compounds could confirm this pathway. nih.gov This technique, often referred to as Stable Isotope-Resolved Metabolomics (SIRM), provides dynamic information about metabolic flux—the rate of turnover of molecules through a pathway—which cannot be obtained from static concentration measurements alone. bitesizebio.comnih.gov

For example, researchers could use ¹³C-labeled butyrate (B1204436) and ¹⁵N-labeled glycine (B1666218) to trace the de novo synthesis of N-Butyrylglycine. By measuring the incorporation of ¹³C and ¹⁵N into the N-Butyrylglycine molecule, they can quantify the activity of the glycine N-acyltransferase enzyme and understand how different physiological or pathological conditions affect this specific metabolic route. hmdb.ca This approach is fundamental to understanding the dynamics of metabolic networks in health and disease. mdpi.com

Preclinical and Translational Research Involving N Butyrylglycine

Animal Models in N-Butyrylglycine Research

Animal models are indispensable tools for investigating the pathophysiology of diseases and the role of specific metabolites. N-Butyrylglycine has been notably studied in mouse and rodent models of several metabolic and degenerative conditions.

Disorders of fatty acid oxidation (FAO) are a class of inherited metabolic diseases where the body is unable to break down fatty acids to produce energy. Mouse models have been crucial in understanding the biochemical consequences of these defects. A key finding in some of these models is the accumulation and excretion of specific acylglycines, including N-butyrylglycine. mdpi.com

A prominent example is the mouse model for short-chain acyl-CoA dehydrogenase (SCAD) deficiency, identified in the BALB/cByJ inbred mouse strain. oup.comoup.com These mice exhibit undetectable SCAD activity, leading to a biochemical profile that mirrors aspects of the human disorder. nih.gov Even without metabolic challenges, these mice persistently show an organic aciduria characterized by elevated urinary levels of N-butyrylglycine, as well as ethylmalonic acid and methylsuccinic acid. oup.comoup.comnih.govnih.gov This model demonstrates that a blockage in the short-chain fatty acid oxidation pathway leads to the conjugation of accumulated butyryl-CoA with glycine (B1666218), forming N-butyrylglycine, which is then excreted. mdpi.com When subjected to metabolic stress like fasting, these mice develop hypoglycemia and a fatty liver. nih.govnih.gov

Table 1: N-Butyrylglycine in a Mouse Model of SCAD Deficiency

Animal Model Genetic Defect Key Biochemical Finding Related to N-Butyrylglycine Associated Phenotype Reference

Metabolomic studies in rodent models of obesity and metabolic syndrome have identified N-butyrylglycine as a responsive metabolite to both diet and therapeutic interventions. In a study involving spontaneously hypertensive rats (SHR) and normotensive Wistar Kyoto (WKY) rats fed a high-fat diet, N-butyrylglycine was identified as a metabolite that reacted specifically to the diet depending on the genotype. acs.orgcabidigitallibrary.org

While the high-fat diet induced obesity in both strains, the metabolic response differed. acs.orgcabidigitallibrary.org Subsequent treatment with an anti-obesity compound, palmitoylated prolactin-releasing peptide (palm¹¹-PrRP31), led to a significant decrease in urinary N-butyrylglycine levels in the WKY rats, alongside improvements in glucose tolerance. acs.orgcabidigitallibrary.org This suggests that N-butyrylglycine levels can reflect changes in fatty acid metabolism associated with obesity and may be modulated by therapeutic agents.

Table 2: N-Butyrylglycine in a Rodent Obesity Study

Animal Model Condition Intervention Finding Related to N-Butyrylglycine Reference
Wistar Kyoto (WKY) Rats Diet-Induced Obesity Treatment with palm¹¹-PrRP31 Significant decrease in urinary N-butyrylglycine levels. acs.orgcabidigitallibrary.org

Recent research has begun to explore the links between metabolic dysfunction, the gut microbiome, and neurodegenerative diseases like Alzheimer's disease (AD). In a preclinical study using the APP/PS1 transgenic mouse model of AD, researchers investigated the effects of a Mediterranean-ketogenic diet versus a Western-style diet. researchgate.net

The results showed that AD model mice fed a Western-style diet had increased levels of metabolic by-products, including N-butyrylglycine, in their brains. researchgate.net This finding suggests a potential link between diet-induced metabolic shifts and the brain's metabolic environment in the context of AD pathology. The accumulation of N-butyrylglycine in the brain may reflect altered fatty acid metabolism or gut-microbiome-brain axis communication influenced by diet. researchgate.net

Table 3: N-Butyrylglycine in an Alzheimer's Disease Mouse Model

Animal Model Diet Key Finding Related to N-Butyrylglycine Tissue Analyzed Reference
APP/PS1 Transgenic Mice Western-style Diet Increased levels of N-butyrylglycine. Brain researchgate.net

In clinical studies of patients with non-dialysis-dependent stage 5 chronic kidney disease (CKD), N-butyrylglycine has been identified as a metabolite positively associated with inflammation. nih.govpreprints.orgresearchgate.net Multivariate analysis revealed that higher levels of N-butyrylglycine, among other metabolites, were linked to an increased risk of inflammation in these patients. nih.govpreprints.org These findings suggest that N-butyrylglycine may be a biomarker related to defective mitochondrial fatty acid beta-oxidation in the context of uremia and CKD. nih.govpreprints.org

Animal models are critical for investigating the molecular mechanisms of kidney damage. mdpi.com Models such as spontaneously hypertensive rats and cafeteria diet-fed rats are used to study the role of risk factors like hypertension and obesity in causing renal oxidative stress and damage. mdpi.com While direct measurements of N-butyrylglycine in these specific CKD animal models are not detailed in the provided context, the strong clinical association in humans points to the value of using such models to explore how uremic toxins and metabolic dysregulation, including the pathways that produce N-butyrylglycine, contribute to the pathophysiology of CKD.

Dietary and Environmental Influences on N-Butyrylglycine Levels

The concentration of N-butyrylglycine is not solely dependent on genetic factors but can also be significantly influenced by external factors, particularly diet.

High-fat diets (HFD) are known to induce profound changes in the metabolic profiles of various tissues. Research in mice has shown that consuming an HFD can lead to reduced levels of acetyl-CoA in tissues like the liver and white adipose tissue. nih.gov Since acetyl-CoA and other acyl-CoAs (like butyryl-CoA) are key metabolic nodes, alterations in their pools can impact downstream pathways, including the formation of acylglycines.

Studies in rodent models have directly shown the impact of an HFD on N-butyrylglycine levels. In normotensive WKY rats, an HFD led to specific changes in urinary metabolites, including N-butyrylglycine. acs.orgcabidigitallibrary.org This indicates that a high-fat dietary intake can alter fatty acid metabolism in a way that leads to changes in the production and excretion of this compound. The response can also be genotype-specific, as different rat strains show distinct metabolic reactions to the same diet. acs.orgcabidigitallibrary.org These findings underscore the role of diet as a critical modulator of metabolic pathways that involve N-butyrylglycine. frontiersin.orgfrontiersin.org

Table 4: Summary of High-Fat Diet Impact on N-Butyrylglycine

Animal Model Diet Effect on N-Butyrylglycine Implication Reference
Wistar Kyoto (WKY) Rats High-Fat Diet Altered urinary levels of N-butyrylglycine. Diet-induced changes in fatty acid metabolism. acs.orgcabidigitallibrary.org

Breed and Feed Effects in Agricultural Contexts

The concentration of N-butyrylglycine, an acylglycine involved in fatty acid metabolism, can be influenced by the interplay between an animal's breed and its diet. mdpi.com Research in the context of poultry science has demonstrated that both genetic factors (breed) and environmental factors (feed) significantly affect the metabolite composition of chicken eggs, including the levels of N-butyrylglycine in the albumen (egg white). researchgate.netmdpi.com

A study involving two breeds of hens, Rhode Island Red (RIR) and Australorp (AUS), fed two different diets—a standard mixed feed and a fermented feed—revealed a significant interaction between breed and feed on the concentration of N-butyrylglycine. mdpi.comresearchgate.net In Rhode Island Red hens, the N-butyrylglycine content in the albumen was higher when they consumed the mixed feed compared to the fermented feed. mdpi.comresearchgate.net Conversely, in Australorp hens, the fermented feed led to a higher concentration of N-butyrylglycine than the mixed feed. mdpi.comresearchgate.net

Table 1: Interaction of Breed and Feed on N-Butyrylglycine Levels in Chicken Albumen This table illustrates the differential effects of mixed versus fermented feed on N-butyrylglycine concentrations in the egg albumen of two different hen breeds.

BreedFeed TypeRelative N-Butyrylglycine Level
Rhode Island Red (RIR)Mixed FeedHigher
Rhode Island Red (RIR)Fermented FeedLower
Australorp (AUS)Mixed FeedLower
Australorp (AUS)Fermented FeedHigher

Mediterranean-Ketogenic Diet Effects

Dietary patterns have a significant impact on the body's metabolic profile, including the levels of N-butyrylglycine. Preclinical research using a transgenic mouse model of Alzheimer's disease investigated the effects of a modified Mediterranean-ketogenic diet (MkD) compared to a standard Western-style diet (WD). nih.govresearchgate.net The study found that brain concentrations of N-butyrylglycine were notably higher in the mice fed the Western-style diet. nih.govresearchgate.net

The Western-style diet, typically high in processed foods, fats, and sugars, was associated with an abundance of metabolic by-products like N-butyrylglycine. nih.gov In contrast, the Mediterranean-ketogenic diet appeared to promote a different metabolic state, characterized by lower levels of this compound in the brain tissue of the animal models. nih.govresearchgate.net These findings suggest that adherence to a Mediterranean-ketogenic diet can modulate metabolic pathways, leading to a reduction in certain metabolic by-products such as N-butyrylglycine. nih.govresearchgate.net

Therapeutic Interventions and N-Butyrylglycine Modulation

Effects of Pioglitazone (B448) Treatment

Therapeutic interventions with the drug pioglitazone, an agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), have been shown to modulate N-butyrylglycine levels in preclinical models. nih.govmdpi.com Pioglitazone is primarily used for treating insulin (B600854) resistance in type-2 diabetes mellitus. mdpi.comnih.gov

In a study using mice with breast cancer-induced muscle fatigue, N-butyrylglycine was identified as a marker of mitochondrial β-oxidation defects. metwarebio.com The levels of N-butyrylglycine were found to be significantly upregulated in the skeletal muscle of tumor-bearing mice compared to healthy controls. nih.gov Following treatment with pioglitazone, the concentration of N-butyrylglycine was significantly downregulated, suggesting a partial restoration of the metabolic dysregulation caused by the cancer. nih.govmetwarebio.com This reversal of N-butyrylglycine levels indicates that pioglitazone may play a role in modifying the metabolic state of skeletal muscle. nih.gov The drug's mechanism is thought to involve the enhancement of mitochondrial bioenergetics and the alteration of lipid metabolism. metwarebio.complos.org

Table 2: Effect of Pioglitazone on N-Butyrylglycine Levels in a Mouse Model This table summarizes the observed changes in N-butyrylglycine in the skeletal muscle of mice in response to cancer and subsequent treatment with pioglitazone.

ConditionN-Butyrylglycine Level ChangeLog2 Fold Change
Tumor-Bearing vs. Healthy ControlUpregulated+1.18
Pioglitazone Treatment vs. Untreated Tumor-BearingDownregulated-1.00

Impact of Antiobesity Compounds

Research into novel antiobesity treatments has identified changes in N-butyrylglycine levels in response to therapeutic compounds. A study involving a novel antiobesity agent, palmitoylated prolactin-releasing peptide (palm¹¹-PrRP31), examined its metabolic effects in spontaneously hypertensive rats (SHR) and normotensive Wistar Kyoto (WKY) rats fed a high-fat diet. acs.orgnih.gov

The high-fat diet induced specific metabolic changes in the WKY rats, including an increase in urinary N-butyrylglycine. acs.orgnih.gov Following treatment with the antiobesity compound palm¹¹-PrRP31, a significant decrease in urinary N-butyrylglycine was observed in the WKY rats. acs.orgnih.gov This finding was part of a broader improvement in the metabolic profile and a reduction in body weight. acs.org The modulation of N-butyrylglycine suggests that this class of antiobesity compounds can influence fatty acid metabolism and related metabolic pathways. acs.orgacs.org

Dietary Interventions and Metabolite Alterations

Various dietary interventions have been shown to alter the levels of N-butyrylglycine, reflecting shifts in metabolic processes. N-butyrylglycine is an acylglycine, a class of metabolites formed from the conjugation of acyl-CoA esters with glycine, often indicating changes in fatty acid and amino acid metabolism. mdpi.comhmdb.ca

Studies have demonstrated that specific dietary challenges can increase the excretion of N-butyrylglycine. For instance, in a study related to ethylmalonic encephalopathy, oral loading tests with fatty acids, as well as the amino acids isoleucine and methionine, led to an increased urinary excretion of N-butyrylglycine. nih.gov This suggests that an overload of these specific nutrients can upregulate the pathway leading to N-butyrylglycine formation. nih.gov

Furthermore, research on high-fructose diets in mice has revealed significant changes in urinary metabolic signatures. nih.gov Mice fed with liquid fructose (B13574) showed greater derangement in several metabolites, including a group of glycine acyl derivatives which featured N-butyrylglycine. nih.gov Another dietary strategy, which involves altering the digestibility of dietary protein by replacing intact protein with free amino acids, has been shown to lower the circulating levels of protein-derived microbial metabolites, including acyl-glycines. nih.gov These findings collectively underscore that dietary modifications, whether involving macronutrient composition or specific nutrient challenges, can directly influence the levels of N-butyrylglycine and other related metabolites.

Table 3: Summary of Dietary Interventions Affecting N-Butyrylglycine Levels This table outlines various dietary changes and their observed effects on N-butyrylglycine concentrations in preclinical models.

Dietary InterventionModelSample TypeEffect on N-Butyrylglycine
Western-Style Diet (vs. Mediterranean-Ketogenic)MouseBrainIncrease
High-Fructose DietMouseUrineIncrease
Fatty Acid / Isoleucine / Methionine LoadingHumanUrineIncrease
Fermented Feed (vs. Mixed Feed, combined breeds)ChickenAlbumenDecrease
Dietary Protein Replacement (with free amino acids)MousePlasmaDecrease

Table of Mentioned Compounds

Compound Name
N-Butyrylglycine
Pioglitazone
Palmitoylated prolactin-releasing peptide (palm¹¹-PrRP31)
Isoleucine
Methionine
Glycine

Future Directions and Research Gaps

Elucidation of Undiscovered Physiological Roles

While N-butyrylglycine is recognized as a urinary metabolite, its full range of physiological functions is not yet known. nih.gov It is primarily considered a product of detoxification, where glycine (B1666218) is conjugated with acyl-CoAs to form less toxic, water-soluble compounds that can be excreted. acs.org This process is vital for managing endogenous organic acids and xenobiotics. uniprot.org

Future research should focus on whether N-butyrylglycine has active biological roles beyond being a simple detoxification product. Investigations could explore its potential involvement in cellular signaling, energy metabolism regulation, or as a modulator of gut microbiota activity. cymitquimica.comresearchgate.net Given that the glycine conjugation pathway impacts mitochondrial ATP production and the availability of coenzyme A (CoASH), N-butyrylglycine levels may reflect or influence fundamental cellular energy states. researchgate.netuniroma1.it

Further Characterization of Glycine N-Acyltransferase Substrate Selectivity

The synthesis of N-butyrylglycine is catalyzed by Glycine N-Acyltransferase (GLYAT), a mitochondrial enzyme. uniprot.orgnih.gov This enzyme facilitates the conjugation of an acyl group from an acyl-CoA molecule, such as butyryl-CoA, to glycine. nih.gov While GLYAT is known to act on a variety of substrates, including xenobiotics like benzoic acid and endogenous short-chain acyl-CoAs, its substrate specificity has not been fully characterized. uniprot.orgnih.gov

A significant research gap exists in understanding the competitive interactions between different substrates for GLYAT. nih.gov It is unclear how the presence of various endogenous and xenobiotic acyl-CoAs influences the rate of N-butyrylglycine formation. nih.gov Detailed kinetic studies are needed to determine the enzyme's preference for different acyl-CoA thioesters. nih.gov Research indicates that GLYAT's efficiency decreases as the acyl-chain length of the substrate increases from C2 to C10, with lauroyl-CoA and longer-chain acyl-CoAs likely not being substrates. nih.gov A deeper understanding of GLYAT's selectivity is crucial, as the inability to conjugate a specific toxic organic acid could have pathological consequences. tandfonline.comuniroma1.it

Table 1: Known Acyl-CoA Substrate Categories for Glycine N-Acyltransferase (GLYAT)

Substrate Category Examples Reference
Xenobiotic Acyl-CoAs Benzoyl-CoA, Salicyl-CoA uniprot.org
Endogenous Short-Chain Acyl-CoAs Butyryl-CoA, Isovaleryl-CoA uniprot.orgnih.gov

Investigation of Interindividual Variation in the Glycine Conjugation Pathway

Significant variation in the rate of glycine conjugation exists among individuals, which can be influenced by factors like genetics, sex, and disease states. tandfonline.com Genetic polymorphisms in the GLYAT gene can affect enzyme activity and contribute to this variability. uniroma1.ittandfonline.com For instance, studies have shown that rare genetic variants can impair enzyme function, and there is a correlation between the frequency of certain GLYAT haplotypes and enzyme activity levels. tandfonline.com

Future research should aim to identify more genetic variants within GLYAT and the enzymes responsible for the preceding acyl-CoA activation step (e.g., ACSM2B) and determine how they affect N-butyrylglycine metabolism. tandfonline.com Understanding these variations is important because they could influence an individual's susceptibility to toxicity from various organic acids and affect conditions like liver cancer and musculoskeletal development. researchgate.netuniroma1.it The availability of co-factors such as glycine can also be a rate-limiting factor for the conjugation of some substrates like benzoate, but not for others like salicylate, highlighting the complexity of this pathway. tandfonline.com

Exploration of N-Butyrylglycine in Novel Disease Contexts

Elevated levels of N-butyrylglycine and other acylglycines are established biomarkers for several inborn errors of metabolism, including Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency and ethylmalonic encephalopathy. hmdb.cagoogle.com However, altered N-butyrylglycine levels have also been noted in other, more complex diseases.

Recent metabolomics studies have identified N-butyrylglycine as a potential biomarker in conditions such as:

Inflammatory Bowel Disease (IBD): N-butyrylglycine was identified as a metabolite with a genetic link (metabolite quantitative trait locus or mQTL) that also associated with other metabolites linked to SCAD function. nih.gov

Chronic Kidney Disease (CKD): In patients with stage 5 CKD, higher levels of N-butyrylglycine were associated with an increased risk of inflammation, possibly indicating defective mitochondrial fatty acid beta-oxidation. preprints.org

Colorectal Cancer: N-butyrylglycine has been detected in metabolomic profiles of colorectal cancer tissues. hmdb.ca

Pancreatic Cancer: While not a direct finding on N-butyrylglycine itself, studies on related serine and glycine metabolism suggest these pathways are relevant in the early stages of tumor development. mdpi.com

Further research is needed to move beyond simple association and to understand the mechanistic role of N-butyrylglycine in the pathophysiology of these diseases. It is crucial to determine whether its accumulation is a cause or a consequence of the disease state.

Development of Advanced Analytical Strategies for Comprehensive Profiling

The accurate and sensitive quantification of N-butyrylglycine and other acylglycines is essential for both clinical diagnostics and research. researchgate.net Current methods predominantly rely on liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov

While these techniques are powerful, there is room for improvement. One area of development is the use of chemical derivatization to enhance detection sensitivity and expand the range of detectable acylglycines. acs.orgresearchgate.net For example, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) has been shown to create a simple and sensitive method for detecting N-acyl glycines in biological samples like plasma and urine. acs.orgresearchgate.net

Future strategies should focus on:

Developing high-throughput methods for large-scale clinical and epidemiological studies.

Improving the ability to quantify a wide range of acylglycines simultaneously to create comprehensive metabolic profiles. researchgate.net

Integrating metabolomics data with genomics and other 'omics' data to provide a more holistic view of metabolic disturbances. google.com

Advanced analytical platforms, such as those combining ultra-high-performance liquid chromatography (UHPLC) with high-resolution mass spectrometry (HRMS), will be instrumental in these efforts. nih.govcreative-proteomics.com

Q & A

Q. What are the standard methodologies for detecting and quantifying N-Butyrylglycine in biological fluids?

N-Butyrylglycine is typically quantified using gas chromatography-mass spectrometry (GC-MS) due to its sensitivity for low-abundance metabolites. Protocols involve derivatization of the compound to enhance volatility, followed by separation on a capillary column and detection via selected ion monitoring (SIM). Validation includes spiking known concentrations into urine or plasma to establish calibration curves and recovery rates . For reproducibility, experimental details (e.g., derivatization agents, ionization parameters) must align with reporting standards outlined in journals like the Beilstein Journal of Organic Chemistry .

Q. How does N-Butyrylglycine relate to fatty acid β-oxidation disorders?

N-Butyrylglycine is a biomarker for defects in short-chain acyl-CoA dehydrogenase (SCAD), an enzyme critical for mitochondrial fatty acid oxidation. Elevated levels in urine or blood indicate impaired butyryl-CoA metabolism, often due to genetic mutations. Methodologically, researchers correlate metabolite levels with enzymatic activity assays (e.g., radiometric assays using 14C-labeled substrates) and genetic sequencing of ACADS . Baseline concentrations vary by age and health status, necessitating cohort-specific reference ranges .

Q. What experimental protocols ensure reliable synthesis of N-Butyrylglycine for in vitro studies?

Synthesis involves reacting butyryl chloride with glycine in an alkaline aqueous medium, followed by recrystallization from ether-petroleum ether. Purity (>98%) is confirmed via melting point analysis (69°C) and HPLC. For reproducibility, detailed protocols must include stoichiometric ratios, solvent purification steps, and characterization data (e.g., NMR, elemental analysis) .

Advanced Research Questions

Q. How can researchers resolve contradictions in N-Butyrylglycine's role as a pro-inflammatory vs. anti-inflammatory metabolite?

Studies report conflicting roles: N-Butyrylglycine is elevated in uremic toxin-associated inflammation (e.g., chronic kidney disease) but downregulated in pioglitazone-treated skeletal muscle models . To address this, researchers should employ multi-omics integration (e.g., metabolomics with transcriptomics) to contextualize its effects within specific pathways (e.g., mitochondrial β-oxidation vs. glycine conjugation). Cohort stratification by disease stage and comorbidities is critical .

Q. What are the challenges in modeling N-Butyrylglycine's metabolic flux in murine systems?

Murine models (e.g., BALB/cByJ mice with SCAD deficiency) show N-Butyrylglycine accumulation and fatty liver phenotypes . However, interspecies differences in glycine N-acyltransferase (GLYAT) isoform expression complicate translation to humans. Methodological solutions include CRISPR-edited humanized mouse models and stable isotope tracing (e.g., 13C-butyrate) to track metabolite turnover .

Q. How can researchers validate N-Butyrylglycine as a diagnostic biomarker while addressing variability in "normal" urinary concentrations?

Variability arises from age, diet, and gut microbiota composition. Robust validation requires:

  • Multi-center studies with standardized pre-analytical protocols (e.g., fasting sample collection).
  • Machine learning algorithms to distinguish pathological thresholds from physiological fluctuations.
  • Longitudinal monitoring to assess biomarker stability in disease progression .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing N-Butyrylglycine's association with complex phenotypes?

Use multivariate analysis (e.g., partial least squares-discriminant analysis) to account for covariates like age and renal function. For small cohorts, non-parametric tests (e.g., Mann-Whitney U) reduce false positives. Reporting should adhere to NIH guidelines for preclinical studies, including effect sizes, confidence intervals, and power calculations .

Q. How should researchers address the lack of ecological and toxicological data for N-Butyrylglycine?

While existing safety data sheets (SDS) lack ecotoxicity data , in vitro assays (e.g., Ames test for mutagenicity) and environmental fate studies (e.g., biodegradability via OECD 301) are recommended for labs handling synthetic N-Butyrylglycine.

Tables

Table 1: Key Enzymes and Pathways Involving N-Butyrylglycine

EnzymePathwayRole of N-ButyrylglycineReference
SCADMitochondrial β-oxidationAccumulates in enzyme deficiency
GLYATGlycine conjugationSubstrate for detoxification
GLUTAMINASEGlutamine metabolismModulates cellular energy

Table 2: Analytical Techniques for N-Butyrylglycine

TechniqueSensitivity (nM)Sample TypeKey Considerations
GC-MS1–10Urine, PlasmaDerivatization required
LC-MS/MS0.5–5CSF, TissueHigher specificity for isomers
NMR100–500In vitro assaysNon-destructive, low sensitivity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.